B1575045 MAGE-6 (168-176)

MAGE-6 (168-176)

カタログ番号: B1575045
注意: 研究専用です。人間または獣医用ではありません。
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説明

The MAGE-6 (168-176) peptide is a synthetic peptide epitope derived from the Melanoma-Associated Antigen 6 protein, a member of the cancer-testis antigen family. These antigens are characterized by their restricted expression pattern, being silent in most normal adult tissues but re-expressed in a wide variety of malignant tumors, including melanoma, and carcinomas of the lung, esophagus, bladder, and head and neck . This makes them ideal targets for cancer immunotherapy research, as they represent tumor-specific markers that can be recognized by the immune system. In the context of the cancer-immunity cycle, this peptide is presented on the cell surface by Major Histocompatibility Complex (MHC) molecules, making it visible to cytolytic T lymphocytes (CTLs) . The recognition of this peptide-MHC complex by a specific T-cell receptor can trigger a potent, cell-mediated immune response against cancer cells expressing the MAGE-6 protein. The mechanism of action involves the activation and clonal expansion of specific CTLs, which then lyse the target tumor cells . This fundamental process is a key pillar of research in adoptive cell therapy and cancer vaccine development. This product is supplied with high purity and is intended For Research Use Only . It is strictly not for human or veterinary diagnostic or therapeutic uses. Researchers can employ this peptide in a variety of applications, such as T-cell activation assays, enzyme-linked immunospot (ELISPOT), intracellular cytokine staining (ICS), cytotoxicity assays, and as a critical component in the investigation of novel combination immunotherapies .

特性

配列

EVDPIGHVY

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma-associated antigen 6 (168-176); MAGE-6 (168-176)

製品の起源

United States

類似化合物との比較

MAGE-6 (168–176) shares functional and structural similarities with other CTAs, including GAGE , SSX , and TRAG-3 . Below is a detailed comparison based on gene families, expression patterns, and clinical relevance.

Key Similarities and Differences

Table 1: Comparative Analysis of MAGE-6 (168–176) and Related CTAs
Parameter MAGE-6 (168–176) GAGE SSX TRAG-3
Gene Family MAGE GAGE SSX TRAG
HLA Restriction HLA-B35 HLA-C*07 HLA-A2 Not well characterized
Associated Cancers Melanoma, Lung Cancer Neuroblastoma, Glioma Synovial Sarcoma Testicular, Ovarian
Expression in CSCs Yes Yes (limited data) Yes Yes
Therapeutic Target Immunotherapy Vaccine development Adoptive T-cell therapy Drug resistance studies
Key References Benlalam 2003 Gjertsen 2001 Ayyoub 2002 Scanlan 2002

Functional and Clinical Insights

  • Structural Homology : MAGE-6, GAGE, and SSX share conserved domains (e.g., MAGE homology domain) that facilitate interactions with ubiquitin ligases, influencing proteasomal degradation pathways. TRAG-3 lacks this domain but is linked to taxol resistance .
  • HLA Binding Diversity: While MAGE-6 is HLA-B35-restricted, SSX binds HLA-A2, and GAGE associates with HLA-C*07. This variability impacts their immunogenicity and therapeutic applicability across populations .
  • CSC Association : All four antigens are overexpressed in CSCs, contributing to tumor recurrence and therapy resistance. For example, MAGE-6 and SSX are linked to lung cancer CSC maintenance, while TRAG-3 enhances chemoresistance in ovarian cancer .

Research Limitations and Gaps

  • Quantitative data on expression levels in specific cancer subtypes are sparse.
  • TRAG-3’s HLA-binding properties remain poorly defined, limiting its use in vaccine design.

準備方法

Peptide Synthesis

The primary method for preparing MAGE-6 (168-176) involves solid-phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and yield.

  • Synthesis Strategy : The Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred approach, allowing stepwise addition of amino acids on a solid resin support.
  • Resin Type : Typically, preloaded 2-chlorotrityl chloride (2-CT) polystyrene resin is used, which facilitates efficient peptide elongation and cleavage.
  • Coupling Agents : 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is commonly employed as the coupling reagent to activate carboxyl groups for amide bond formation.
  • Automated Synthesizer : Fully automated synthesizers such as Syro II (MultiSyn Tech, Germany) ensure reproducibility and scalability of synthesis.

After assembly, peptides are cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), tri-isopropylsilane, and water (typically 90% TFA, 8% tri-isopropylsilane, 2% water) for approximately 2.5 hours at room temperature.

Purification and Verification :

  • The crude peptide is precipitated in cold ether.
  • Analytical liquid chromatography-mass spectrometry (LC/MS) is used to confirm peptide identity and purity.
  • Further purification, if needed, is performed by high-performance liquid chromatography (HPLC).

Peptide Labeling and Modifications (Optional)

For certain experimental applications, such as binding assays or flow cytometry, MAGE-6 (168-176) peptides may be conjugated with fluorescent tags like fluorescein isothiocyanate (FITC).

  • FITC labeling is achieved by incorporating an Fmoc-Lys(5-FITC)-OH residue at a selected non-anchor position during synthesis.
  • This modification allows for peptide tracking without significantly altering binding affinity to MHC molecules.

Peptide Loading and Stabilization in MHC Complexes

MAGE-6 (168-176) peptides are often prepared for immunological assays by loading onto MHC class I molecules to study T cell recognition.

  • Peptide-MHC Complex Formation : Peptides are incubated with recombinant MHC class I heavy chains and β2-microglobulin under controlled conditions to form stable complexes.
  • Disulfide Stabilization : Introduction of additional disulfide bonds in MHC molecules can stabilize the peptide-MHC complex, enhancing peptide binding and presentation.
  • Binding Validation : Peptide binding efficiency can be validated using flow cytometry with fluorescently labeled peptides and peptide-receptive MHC multimers.

Cross-Presentation Assays and Cellular Loading

Preparation of MAGE-6 (168-176) for functional assays involves incubation with antigen-presenting cells (APCs), such as monocyte-derived immature dendritic cells (Mo-iDCs), to study cross-presentation.

  • Peptides are pulsed onto APCs at micromolar concentrations (e.g., 5 μM) for 2–3 hours at physiological temperature (37°C).
  • Uptake is confirmed to be endocytosis-dependent, as inhibitors like cytochalasin B or low temperature (4°C) block presentation.
  • Cross-presentation efficiency is assessed by measuring CTL activation via cytokine production (IFN-γ, TNF-α) or degranulation assays.

mRNA and Viral Vector-Based Expression (Alternative Preparation)

An alternative method to peptide synthesis is the expression of full-length MAGE-6 or MAGE-A3 antigens via mRNA transfection or recombinant viral vectors.

  • mRNA Preparation : cDNA encoding MAGE-6 is cloned into appropriate vectors, linearized, and transcribed into mRNA.
  • Electroporation : APCs are electroporated with mRNA to induce endogenous antigen expression and processing.
  • Recombinant Vaccinia Virus : Cells can be infected with vaccinia virus engineered to express MAGE-6, allowing natural antigen processing and presentation.

This method is useful to study antigen processing pathways but is less direct than synthetic peptide preparation.

Data Table: Summary of Preparation Methods for MAGE-6 (168-176)

Preparation Step Method/Technique Key Reagents/Conditions Notes
Peptide Synthesis Fmoc-SPPS on 2-CT resin HBTU coupling, TFA cleavage cocktail Automated synthesizer (Syro II) used
Peptide Purification HPLC, Ether precipitation Analytical LC/MS for verification Ensures high purity and correct mass
Peptide Labeling (optional) FITC conjugation on Lys residue Fmoc-Lys(5-FITC)-OH For fluorescent assays
Peptide-MHC Complex Formation Incubation with MHC-I heavy chain Disulfide stabilization of MHC Enhances stability and peptide binding
Cellular Loading for Assays Peptide pulsing on dendritic cells 5 μM peptide, 2–3 h incubation at 37°C Endocytosis dependent loading confirmed
Alternative Expression Method mRNA electroporation or viral infection Recombinant vaccinia virus expressing MAGE-6 Mimics endogenous antigen processing

Research Findings and Notes

  • The Fmoc-SPPS method provides a reliable and reproducible way to prepare MAGE-6 (168-176) peptides with high purity suitable for immunological studies.
  • Peptide loading onto MHC class I molecules benefits from stabilization techniques such as disulfide bond introduction, which maintain the peptide-binding groove conformation and improve T cell receptor recognition.
  • Cross-presentation studies reveal that long peptides derived from MAGE family antigens, including MAGE-A3 (closely related to MAGE-6), are processed via vacuolar pathways in dendritic cells, with peptide loading occurring in endosomal compartments rather than the cytosol. This suggests that synthetic peptides like MAGE-6 (168-176) can be effectively presented following cellular uptake and endosomal processing.
  • The TAP (transporter associated with antigen processing) dependency varies depending on the MHC allele and peptide but is an important consideration in designing preparation and presentation assays.

Q & A

Q. What is MAGE-6 (168-176), and what is its significance in cancer immunotherapy research?

MAGE-6 (168-176) is a peptide derived from the melanoma-associated antigen 6 (MAGE-A6) protein, part of the cancer-testis antigen family. Its significance lies in its potential as a target for T-cell-mediated immune responses in malignancies such as melanoma. Methodologically, researchers validate its immunogenicity using MHC class I binding assays (e.g., T2 cell stabilization assays) and ELISPOT to quantify interferon-γ secretion by cytotoxic T lymphocytes (CTLs) .

Q. What are the standard experimental models for studying MAGE-6 (168-176) in preclinical settings?

Common models include:

  • In vitro : Human leukocyte antigen (HLA)-matched T2 cells for peptide binding affinity studies.
  • In vivo : Transgenic mice expressing HLA-A*02:01 to assess CTL responses.
  • Ex vivo : Peripheral blood mononuclear cells (PBMCs) from cancer patients to evaluate endogenous T-cell reactivity. Researchers must validate peptide stability using mass spectrometry and ensure reproducibility through triplicate assays .

Q. How do researchers address variability in MAGE-6 (168-176) expression across tumor types?

Variability is quantified via immunohistochemistry (IHC) using anti-MAGE-A6 monoclonal antibodies and RNA sequencing. Normalization against housekeeping genes (e.g., GAPDH) and inclusion of positive/negative controls (e.g., testis tissue) are critical to mitigate false positives .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing contradictory data on MAGE-6 (168-176) immunogenicity?

Contradictions often arise from differences in HLA subtypes or experimental protocols. Solutions include:

  • Meta-analysis : Pooling data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Testing robustness by excluding outliers or adjusting for covariates (e.g., patient age, tumor stage).
  • Bayesian hierarchical modeling : To integrate prior knowledge with new data, reducing overfitting .

Q. What experimental design considerations are critical for in vivo studies of MAGE-6 (168-176) in murine models?

Key factors include:

  • Genetic background : Use HLA-A2 transgenic mice to mimic human immune recognition.
  • Dose optimization : Titrate peptide concentrations to avoid T-cell exhaustion.
  • Endpoint selection : Combine tumor volume measurements with flow cytometry for immune cell infiltration analysis.
  • Control groups : Include irrelevant peptides (e.g., HIV pol) to confirm specificity .

Q. How can researchers optimize MHC-peptide binding assays to improve reproducibility for MAGE-6 (168-176)?

Optimization strategies:

  • Temperature and pH : Standardize incubation conditions (e.g., 37°C, pH 7.2) to mimic physiological environments.
  • Fluorescent labeling : Use SYFPEITHI-scored peptides conjugated with FITC for quantitative flow cytometry.
  • Cross-validation : Compare results with alternative methods like surface plasmon resonance (SPR) .

Q. What computational tools are effective for predicting MAGE-6 (168-176) interactions with novel HLA alleles?

Tools include:

  • NetMHCpan 4.1 : For binding affinity predictions across 180+ HLA alleles.
  • Molecular dynamics simulations : To assess peptide-HLA stability over time.
  • Epitope clustering algorithms : Identify conserved regions across MAGE-A6 variants. Researchers must validate predictions with in vitro assays .

Methodological Challenges and Solutions

Q. How can researchers resolve low signal-to-noise ratios in ELISPOT assays for MAGE-6 (168-176)-specific T cells?

Solutions:

  • Pre-stimulation : Culture PBMCs with IL-2 and peptide for 7–10 days to expand antigen-specific T cells.
  • Background subtraction : Use unstimulated controls and apply the "spot-forming units per million" (SFU/10⁶) metric.
  • Multiplex assays : Combine ELISPOT with intracellular cytokine staining (ICS) to confirm specificity .

Q. What are the best practices for validating MAGE-6 (168-176) as a biomarker in clinical cohorts?

Follow these steps:

  • Cohort stratification : Segment patients by HLA type, tumor stage, and prior treatments.
  • Blinded analysis : Ensure pathologists are blinded to clinical outcomes during IHC scoring.
  • Survival correlation : Use Kaplan-Meier curves and Cox proportional hazards models to link peptide expression to prognosis .

Q. How should researchers handle ethical and logistical challenges in sourcing patient-derived samples for MAGE-6 (168-176) studies?

  • Ethics compliance : Obtain informed consent for secondary use of biopsy specimens.
  • Sample banks : Collaborate with repositories like the Cancer Genome Atlas (TCGA) to access pre-validated datasets.
  • Data anonymization : Remove patient identifiers while retaining clinical metadata (e.g., treatment history) .

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